molecular formula C15H18O3 B13833166 3,4-Bis(cyclopropylmethoxy)benzaldehyde

3,4-Bis(cyclopropylmethoxy)benzaldehyde

Cat. No.: B13833166
M. Wt: 246.30 g/mol
InChI Key: TYQLNIUZKKAOHO-UHFFFAOYSA-N
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Description

3,4-Bis(cyclopropylmethoxy)benzaldehyde: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol It is a derivative of benzaldehyde, where the 3 and 4 positions on the benzene ring are substituted with cyclopropylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(cyclopropylmethoxy)benzaldehyde typically involves the following steps :

    Alkylation: 3,4-Dihydroxybenzaldehyde is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. Acetonitrile is often used as the solvent due to its polar aprotic nature, which enhances nucleophilic substitution.

    Oxidation: The resulting product is then oxidized using sodium chlorite to form the corresponding acid.

    Purification: The final product is purified through recrystallization or other suitable methods to achieve the desired purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Sodium chlorite is commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Bases like potassium carbonate and solvents like acetonitrile are often used.

Major Products Formed:

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Bis(cyclopropylmethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: This compound is studied for its potential biological activities. It is an impurity in the synthesis of roflumilast, a phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its role as an intermediate makes it important for the synthesis of various active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3,4-Bis(cyclopropylmethoxy)benzaldehyde is not well-documented. as an impurity in the synthesis of roflumilast, it may interact with phosphodiesterase 4 (PDE4) enzymes. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in many cell types, and inhibition of PDE4 leads to increased levels of cAMP, which can have various therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual cyclopropylmethoxy substitutions on the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

3,4-bis(cyclopropylmethoxy)benzaldehyde

InChI

InChI=1S/C15H18O3/c16-8-13-5-6-14(17-9-11-1-2-11)15(7-13)18-10-12-3-4-12/h5-8,11-12H,1-4,9-10H2

InChI Key

TYQLNIUZKKAOHO-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C=O)OCC3CC3

Origin of Product

United States

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